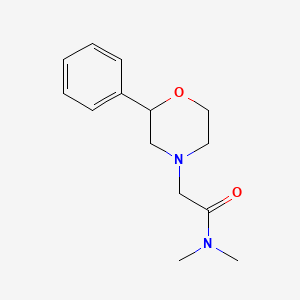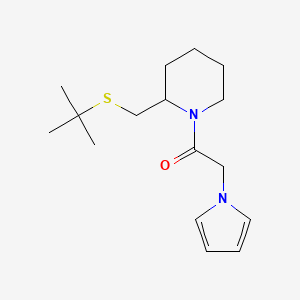![molecular formula C18H22N2O2S B2874105 N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 65609-73-6](/img/structure/B2874105.png)
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step organic reaction. A common synthetic route includes the following steps:
Formation of the imine: : React 4-tert-butylbenzaldehyde with aniline in the presence of an acid catalyst to form the imine intermediate.
Addition of the sulfonamide group: : React the imine intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (such as pyridine) to introduce the sulfonamide group and form the final product.
Industrial Production Methods
Industrial production often involves optimizing the reaction conditions to increase yield and reduce costs. Methods may include:
Continuous flow synthesis: : Utilizing continuous flow reactors to maintain consistent reaction conditions, improving efficiency and scalability.
Solvent selection: : Choosing solvents that maximize solubility and reaction rates while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions with reducing agents like sodium borohydride can yield reduced products, altering the compound's functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at specific sites on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alkoxides).
Major Products
Oxidation: : Formation of oxidized sulfonamide derivatives.
Reduction: : Formation of reduced amines and alcohols.
Substitution: : Varied products depending on the substituents introduced.
Scientific Research Applications
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide is of interest in various scientific fields:
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: : Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism by which N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that the compound can bind to, influencing their activity.
Pathways Involved: : Depending on the application, it may modulate pathways involved in inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
Comparison
Similar Compounds
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-benzenesulfonamide: : Lacks the methyl group on the sulfonamide, leading to different reactivity.
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-chlorobenzenesulfonamide: : Substitution of a chlorine atom alters its chemical and physical properties.
N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-nitrobenzenesulfonamide: : Introduction of a nitro group significantly changes its electronic characteristics and reactivity.
To really appreciate the nuances of this compound, comparing its properties and behaviors to those of related structures can help understand its unique potential and applications.
Properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-5-11-17(12-6-14)23(21,22)20-19-13-15-7-9-16(10-8-15)18(2,3)4/h5-13,20H,1-4H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWIJWFSKKSJQT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2874029.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)
![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)
![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)
![(E)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-N-(4-methylphenyl)methanecarbonimidoyl cyanide](/img/structure/B2874038.png)
![N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide](/img/structure/B2874039.png)
![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2874042.png)

![methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2874044.png)

